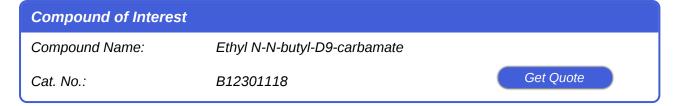


Technical Guide: Synthesis and Chemical Structure of Ethyl N-n-butyl-D9-carbamate

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical structure of **Ethyl N-n-butyl-D9-carbamate**, a deuterated isotopologue of Ethyl N-butylcarbamate. This document details a proposed synthetic pathway, experimental protocols, and the structural characteristics of the compound. The inclusion of nine deuterium atoms on the butyl group makes this molecule a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification.

Chemical Structure and Properties

Ethyl N-n-butyl-D9-carbamate possesses the same core structure as its non-deuterated counterpart, with the key difference being the isotopic labeling of the butyl chain.

Table 1: Chemical and Physical Properties



Property	Value	Source
IUPAC Name	ethyl N-(1,1,2,2,3,3,4,4,4- nonadeuteriobutyl)carbamate	LGC Standards[1]
CAS Number	1276197-24-0	LGC Standards[1]
Molecular Formula	C7H6D9NO2	MedChemExpress[2]
Molecular Weight	154.25 g/mol	MedChemExpress[2]
Canonical SMILES	CCCCNC(=O)OCC	PubChem[3]
Isotopic Purity	Typically >98 atom % D	
Physical Appearance	Predicted to be a colorless to light yellow liquid	Based on non-deuterated analog[4]

Note: Some physical properties are predicted based on the non-deuterated analog, Ethyl N-butylcarbamate (CAS 591-62-8).

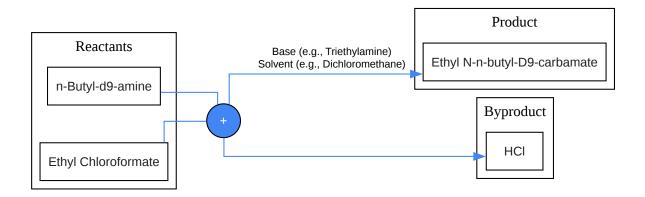
Synthesis of Ethyl N-n-butyl-D9-carbamate

The synthesis of **Ethyl N-n-butyl-D9-carbamate** can be achieved through a standard carbamoylation reaction using a deuterated precursor. The most direct route involves the reaction of commercially available n-butyl-d9-amine with an ethylating agent such as ethyl chloroformate or diethyl carbonate.

Proposed Synthetic Pathway

The following diagram illustrates the proposed synthetic pathway from n-butyl-d9-amine.





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Caption: Proposed synthesis of **Ethyl N-n-butyl-D9-carbamate**.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of the non-deuterated analog, which can be adapted for the synthesis of **Ethyl N-n-butyl-D9-carbamate** by substituting n-butylamine with n-butyl-d9-amine.

Method 1: Reaction with Ethyl Chloroformate

This is a widely used and efficient method for the formation of carbamates.

Materials:

- n-Butyl-d9-amine
- Ethyl chloroformate
- Triethylamine (or another suitable base)
- Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
- Saturated aqueous sodium bicarbonate solution



- Brine
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve n-butyl-d9-amine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
- Cool the solution to 0 °C using an ice bath.
- Slowly add ethyl chloroformate (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by flash column chromatography on silica gel or by distillation to obtain pure Ethyl N-n-butyl-D9-carbamate.

Method 2: Reaction with Diethyl Carbonate

This method offers a milder alternative to using ethyl chloroformate.

Materials:

n-Butyl-d9-amine



- · Diethyl carbonate
- A suitable catalyst (e.g., a base or a Lewis acid, if necessary)
- A suitable solvent (if necessary)

Procedure:

- In a sealed reaction vessel, combine n-butyl-d9-amine (1.0 equivalent) and an excess of diethyl carbonate (which can also serve as the solvent).
- Heat the mixture under controlled conditions. The reaction may require elevated temperatures and pressures.
- A mechanism for this reaction involves the nucleophilic attack of the amine on the carbonyl carbon of diethyl carbonate, followed by the elimination of ethanol.
- Monitor the reaction progress by GC-MS or TLC.
- Upon completion, remove the excess diethyl carbonate and the ethanol byproduct by distillation.
- Purify the resulting Ethyl N-n-butyl-D9-carbamate by fractional distillation or column chromatography.

Spectroscopic Data (Predicted)

No experimental spectroscopic data for **Ethyl N-n-butyl-D9-carbamate** has been identified in the searched literature. The following data is predicted based on the known spectra of the non-deuterated analog, Ethyl N-butylcarbamate.

Table 2: Predicted Spectroscopic Data for Ethyl N-n-butyl-D9-carbamate

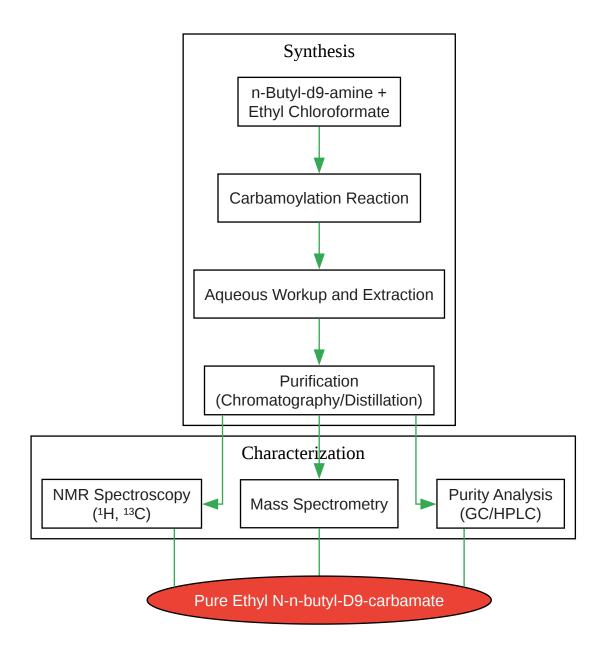


Technique	Predicted Data	
¹ H NMR	The proton NMR spectrum is expected to show signals only for the ethyl group and the N-H proton. The signals corresponding to the butyl group will be absent due to deuteration. Predicted shifts (in CDCl ₃): δ 4.7 (br s, 1H, NH), 4.1 (q, 2H, OCH ₂), 1.2 (t, 3H, CH ₃).	
¹³ C NMR	The carbon-13 NMR spectrum will show signals for the ethyl group and the carbonyl carbon. The signals for the deuterated butyl carbons will be significantly attenuated and split into multiplets due to C-D coupling. Predicted shifts (in CDCl $_3$): δ 157 (C=O), 61 (OCH $_2$), 15 (CH $_3$). The signals for the butyl carbons (around δ 41, 32, 20, 14) will be absent or very weak.	
The molecular ion peak (M+) is expected a 154. Key fragmentation patterns would invested the loss of the ethyl group and fragmentate the deuterated butyl chain. The base peak the non-deuterated analog is at m/z 102, corresponding to [M-C ₃ H ₇] ⁺ . For the deuteranalog, a corresponding peak would be expected at a different m/z value due to the deuterium atoms.		

Logical Workflow for Synthesis and Characterization

The following diagram outlines the logical workflow from starting materials to the fully characterized product.





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